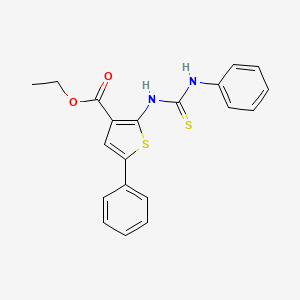
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is an organic compound with a complex structure It belongs to the class of aldehydes and contains multiple functional groups, including a double bond and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as high-pressure reactors and automated control systems, to maximize efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The double bond can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group produces a secondary alcohol.
Scientific Research Applications
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,7-Dimethyl-2-octenal: Similar structure but lacks the ketone group.
(3S)-3,7-Dimethyl-2-(3-hydroxybutyl)oct-6-enal: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is unique due to the presence of both an aldehyde and a ketone group, along with a double bond
Properties
CAS No. |
343964-35-2 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14?/m0/s1 |
InChI Key |
ADHHNQWKEIKGAW-NBFOIZRFSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)C(CCC(=O)C)C=O |
Canonical SMILES |
CC(CCC=C(C)C)C(CCC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
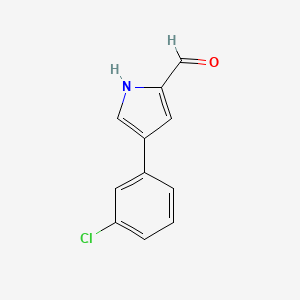
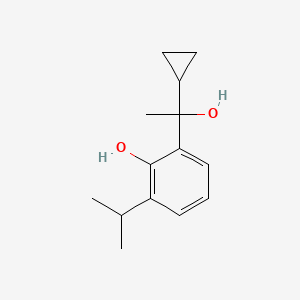
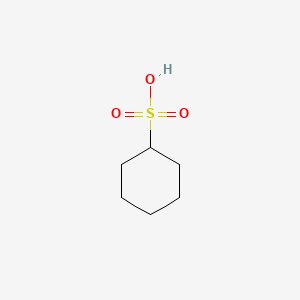

![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
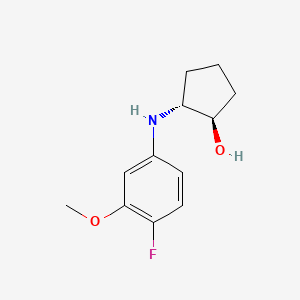

![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)
![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
